Ethyl 5-nitropyrimidine-2-carboxylate
Description
Ethyl 5-nitropyrimidine-2-carboxylate (CAS: 1894988-20-5) is a nitro-substituted pyrimidine derivative with the molecular formula C₇H₇N₃O₅. The compound features a nitro group at the 5-position and an ester moiety at the 2-position of the pyrimidine ring. It is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of heterocyclic compounds for pharmaceuticals and agrochemicals . The compound is commercially available with a purity of 95% and is often employed in multicomponent reactions due to its electron-deficient aromatic system, which facilitates nucleophilic substitutions and cycloadditions .
Properties
IUPAC Name |
ethyl 5-nitropyrimidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O4/c1-2-14-7(11)6-8-3-5(4-9-6)10(12)13/h3-4H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJIMLVFVRUXVEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(C=N1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-nitropyrimidine-2-carboxylate typically involves the nitration of pyrimidine derivatives followed by esterification. One common method is the nitration of pyrimidine-2-carboxylic acid with nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitropyrimidine-2-carboxylic acid is then esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions helps in optimizing the process and reducing production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-nitropyrimidine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide or other strong nucleophiles.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Ethyl 5-aminopyrimidine-2-carboxylate.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Hydrolysis: 5-nitropyrimidine-2-carboxylic acid.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Properties
Ethyl 5-nitropyrimidine-2-carboxylate has been studied for its antimicrobial properties. Research indicates that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics. A study demonstrated its effectiveness in inhibiting the growth of resistant bacterial strains, which is crucial given the rising issue of antibiotic resistance in clinical settings.
Anticancer Activity
The compound has shown promise as an anticancer agent. In vitro studies revealed that this compound can inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, it was found to target the extracellular signal-regulated kinase (ERK) pathway, which is often dysregulated in cancer cells .
Anti-inflammatory Effects
Recent research highlighted its anti-inflammatory properties, where it significantly reduced the expression of pro-inflammatory markers such as COX-2 and iNOS in cellular models. The compound's ability to modulate inflammatory pathways positions it as a potential therapeutic agent for inflammatory diseases .
Biological Applications
Inhibition of Specific Enzymes
this compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it has been shown to inhibit the activity of COX-2 with an IC50 comparable to established anti-inflammatory drugs like celecoxib . This suggests its utility in developing new anti-inflammatory therapies.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound has been essential for optimizing its biological activity. Modifications to the pyrimidine ring have resulted in derivatives with enhanced potency against various biological targets, facilitating the design of more effective therapeutic agents .
Industrial Applications
Synthesis of Complex Organic Molecules
In organic synthesis, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows chemists to create various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound's versatility makes it a valuable intermediate in synthetic pathways.
Development of New Materials
The compound's unique chemical properties have led to its exploration in developing new materials with specific functionalities. For instance, research into polymer composites incorporating this compound has shown promising results in enhancing material strength and thermal stability.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agent | Effective against resistant bacterial strains |
| Anticancer drug | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces COX-2 and iNOS expression | |
| Biological Applications | Enzyme inhibition | Inhibits COX-2 with similar potency to celecoxib |
| Industrial Applications | Organic synthesis | Serves as a versatile building block |
| Material development | Enhances strength and thermal stability |
Case Studies
-
Antimicrobial Efficacy Study
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of this compound against multiple bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential use as a lead compound for antibiotic development. -
Cancer Cell Proliferation Inhibition
Research focused on the compound’s effect on cancer cell lines demonstrated a marked reduction in cell viability through apoptosis induction mechanisms. This study supports further investigation into its potential as an anticancer therapeutic. -
Inflammatory Response Modulation
A controlled experiment assessed the anti-inflammatory effects of this compound in a rodent model of inflammation. The findings showed a significant decrease in inflammatory markers post-treatment, indicating its therapeutic potential.
Mechanism of Action
The mechanism of action of ethyl 5-nitropyrimidine-2-carboxylate depends on its specific application. In biological systems, it may act by interfering with nucleic acid synthesis or function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The ester group allows for modification to improve the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The reactivity and applications of ethyl 5-nitropyrimidine-2-carboxylate are influenced by its substituent pattern. Below is a detailed comparison with analogous pyrimidine carboxylates, focusing on structural features, physicochemical properties, and applications.
Structural Features and Substituent Effects
Key Observations :
- Nitro vs. Amino Groups: The nitro group at C5 in the target compound deactivates the pyrimidine ring, making it less reactive toward electrophilic substitution compared to amino-substituted analogs (e.g., CAS 15949-13-0). However, nitro groups improve stability under acidic conditions .
- Chloro Substituents : Chlorinated derivatives (e.g., CAS 51940-64-8) exhibit higher reactivity in cross-coupling reactions compared to nitro-substituted compounds due to the ease of halogen displacement .
- Steric Effects: Bulky substituents like benzylamino (CAS 1022543-36-7) reduce crystallinity but improve solubility in organic solvents .
Physicochemical Properties
- Spectroscopic Data: IR Spectroscopy: Nitro groups in this compound show characteristic absorption bands at ~1520 cm⁻¹ (asymmetric NO₂ stretch) and ~1350 cm⁻¹ (symmetric NO₂ stretch), consistent with nitroimidazole derivatives . Mass Spectrometry: The molecular ion peak ([M⁺]) for the target compound is observed at m/z 221, with fragmentation patterns indicating loss of the ester group (COOEt) .
Thermal Stability : Nitro-substituted pyrimidines (e.g., CAS 1894988-20-5) exhibit lower thermal stability compared to chloro or methyl analogs due to the explosive nature of nitro groups under high heat .
Research Findings and Industrial Relevance
- Crystallography : Structural studies of ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () reveal that nitro and ester substituents influence crystal packing via hydrogen bonding and π-π interactions, a trend applicable to nitro-pyrimidine carboxylates .
- Purity and Scalability: Commercial availability of this compound at 95% purity () underscores its industrial viability, whereas amino- or chloro-substituted analogs often require further purification .
Biological Activity
Ethyl 5-nitropyrimidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological applications, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its nitro group, which plays a crucial role in its biological activity. The compound can be represented as follows:
- Chemical Formula : C₇H₈N₂O₄
- Molecular Weight : 172.15 g/mol
The presence of the nitro group allows for bioreduction, leading to reactive intermediates that can interact with various cellular components, potentially disrupting nucleic acid synthesis or function.
The biological activity of this compound is primarily attributed to its ability to interfere with nucleic acid processes. The nitro group can be reduced to form an amino group, which may enhance the compound's reactivity and cytotoxicity. The ester functionality allows for modifications that can improve pharmacokinetic properties, making it a versatile building block for drug development.
Key Mechanisms Include:
- Nucleic Acid Interference : Disruption of DNA and RNA synthesis.
- Cytotoxic Effects : Induction of apoptosis in cancer cells through reactive intermediates formed during bioreduction.
- Pharmacological Modulation : Potential use as a precursor in synthesizing nucleoside analogs for antiviral and anticancer therapies .
Pharmacological Applications
This compound has been investigated for various pharmacological applications:
- Antiviral Agents : Its derivatives are being explored as nucleoside analogs that can inhibit viral replication.
- Anticancer Activity : Research indicates that compounds derived from this compound exhibit cytotoxic effects against multiple cancer cell lines, including HepG2 and others .
- Agrochemicals : The compound is also used in the synthesis of agrochemical products due to its reactivity and ability to form various derivatives.
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound and its derivatives:
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 29 - 59 | Induces apoptosis |
| Derivative A | MCF-7 | 40 | Inhibits cell proliferation |
| Derivative B | A549 | 50 | Cell cycle arrest |
The above table summarizes the cytotoxic effects observed in various studies, indicating that modifications to the core structure can enhance potency against specific cancer types .
Case Study: ERK5 Inhibition
A recent study focused on optimizing compounds related to this compound for selective inhibition of the ERK5 pathway, which is implicated in cancer cell proliferation and survival. The study demonstrated that certain derivatives exhibited nanomolar potency against ERK5, suggesting potential therapeutic applications in oncology .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the efficacy of this compound derivatives. Key findings include:
- Substituent Effects : Introduction of electron-donating groups enhances activity against specific targets.
- Functional Group Modifications : Altering the nitro group’s position or replacing it with other functionalities can significantly impact biological activity .
Table 2: SAR Insights
| Substituent | Effect on Activity |
|---|---|
| Nitro (–NO₂) | Essential for cytotoxicity |
| Amino (–NH₂) | Enhances reactivity |
| Alkoxy (–OEt) | Improves solubility |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
